1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
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Overview
Description
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(5-bromo-2-methoxyphenyl)methanamine with 1-(3-methylphenyl)methanamine in the presence of a piperazine ring-forming agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 1-[(5-chloro-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Uniqueness: 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the phenyl ring, along with the piperazine core, provides a distinct set of properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZRPSVYZFZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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